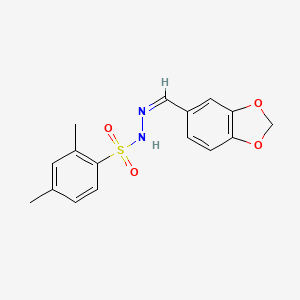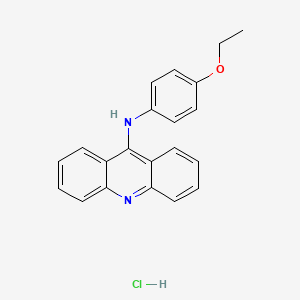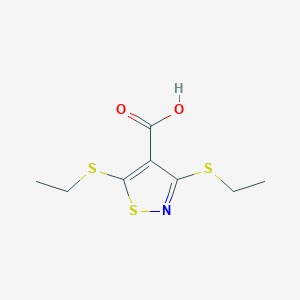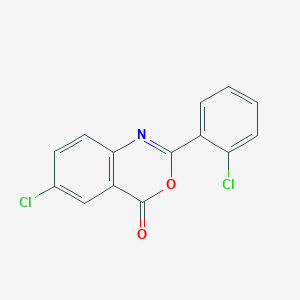
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide, also known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. BMH-21 belongs to the family of DNA intercalators, which are molecules that insert themselves between the base pairs of DNA strands, causing structural changes that can lead to cell death.
Mechanism of Action
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide exerts its anticancer effects by intercalating into the DNA of cancer cells, causing structural changes that can lead to cell death. Specifically, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to induce DNA damage and inhibit DNA replication and transcription. This leads to the activation of the p53 pathway, which is a tumor suppressor pathway that can induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In vivo studies have shown that N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide can inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide is that it has shown efficacy against a wide range of cancer cell lines, suggesting that it may have broad applicability as an anticancer agent. Additionally, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to be effective against cancer stem cells, which are often resistant to conventional chemotherapy. However, one limitation of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide is that it can be toxic to normal cells at high concentrations, which may limit its clinical use.
Future Directions
There are several future directions for research on N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide. One area of focus is the development of more potent analogs of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide that may have improved efficacy and reduced toxicity. Additionally, researchers are exploring the use of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Finally, there is interest in exploring the potential of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide as a radiosensitizer, which is a compound that can enhance the efficacy of radiation therapy in cancer treatment.
Synthesis Methods
The synthesis of N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenylamine with cyclohexanone to form 3-chloro-2-methylphenylcyclohexanone. This intermediate is then reacted with phthalic anhydride to form the corresponding dicarboxylic acid, which is subsequently reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 3-chloro-2-methylphenylamine to form N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide.
Scientific Research Applications
N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide is effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, N,N'-bis(3-chloro-2-methylphenyl)-1,4-cyclohexanedicarboxamide has been shown to be effective against cancer stem cells, which are believed to be responsible for tumor initiation, growth, and recurrence.
properties
IUPAC Name |
1-N,4-N-bis(3-chloro-2-methylphenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O2/c1-13-17(23)5-3-7-19(13)25-21(27)15-9-11-16(12-10-15)22(28)26-20-8-4-6-18(24)14(20)2/h3-8,15-16H,9-12H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTTYBZUGDJFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCC(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-chloro-2-methylphenyl)cyclohexane-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4897346.png)
![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4897364.png)




![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)


![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)
![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4897428.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)